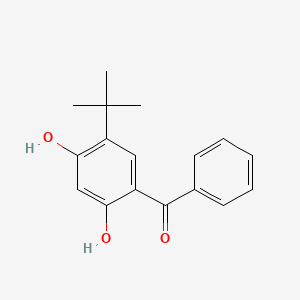

2,4-Dihydroxy-5-tert-butylbenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-tert-butyl-2,4-dihydroxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-17(2,3)13-9-12(14(18)10-15(13)19)16(20)11-7-5-4-6-8-11/h4-10,18-19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYUVRRTSSSDJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C(=C1)C(=O)C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369996 | |

| Record name | (5-tert-Butyl-2,4-dihydroxyphenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4211-67-0 | |

| Record name | (5-tert-Butyl-2,4-dihydroxyphenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dihydroxy-5-tert-butylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dihydroxy-5-tert-butylbenzophenone

This guide provides a comprehensive overview of the synthesis of 2,4-dihydroxy-5-tert-butylbenzophenone, a valuable compound often utilized as an intermediate in the production of UV absorbers and other specialty chemicals. The primary focus will be on the most direct and industrially relevant synthesis pathway, supported by a detailed experimental protocol and a thorough examination of the underlying chemical principles.

Introduction

This compound belongs to the benzophenone family, a class of aromatic ketones. Its structure, featuring two hydroxyl groups and a bulky tert-butyl group on one of the phenyl rings, makes it a key precursor for more complex molecules, particularly those designed to absorb ultraviolet radiation. The strategic placement of the tert-butyl group enhances the photostability and performance of its derivatives in various applications. This guide will elucidate the synthetic route to this important compound, providing researchers and development professionals with the necessary insights for its preparation.

Primary Synthesis Pathway: Electrophilic Alkylation of 2,4-Dihydroxybenzophenone

The most logical and frequently implied synthetic route to this compound is the direct Friedel-Crafts alkylation of 2,4-dihydroxybenzophenone. This method is efficient as it builds upon a readily available starting material.

Reaction Scheme

The overall transformation can be depicted as follows:

Caption: Overall reaction scheme for the synthesis of this compound.

Mechanistic Insights

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Electrophile: In the presence of a strong acid catalyst, such as sulfuric acid, tert-butanol is protonated. This is followed by the loss of a water molecule to form a stable tertiary carbocation, the tert-butyl cation.[1]

-

Electrophilic Attack: The electron-rich aromatic ring of 2,4-dihydroxybenzophenone acts as a nucleophile and attacks the electrophilic tert-butyl cation. The two hydroxyl groups are strong activating groups, directing the incoming electrophile to the ortho and para positions. The 5-position is para to the hydroxyl group at C2 and ortho to the hydroxyl group at C4, making it an electronically favorable site for substitution.

-

Rearomatization: A proton is lost from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the final product, this compound.

Caption: Mechanism of Friedel-Crafts alkylation for the synthesis of the target molecule.

Experimental Protocol

This protocol is based on established procedures for Friedel-Crafts alkylation of activated aromatic rings using tert-butanol and sulfuric acid.[2][3][4]

Materials:

-

2,4-Dihydroxybenzophenone

-

tert-Butanol

-

Concentrated Sulfuric Acid (98%)

-

Glacial Acetic Acid (solvent)

-

Methanol (for washing)

-

Deionized Water

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,4-dihydroxybenzophenone in glacial acetic acid.

-

Add tert-butanol to the solution and cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.

-

Pour the reaction mixture slowly into a beaker containing ice water with constant stirring to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash the solid with cold deionized water until the washings are neutral.

-

Wash the crude product with a small amount of cold methanol to remove any unreacted starting material.

-

Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Data Presentation

| Parameter | Value | Notes |

| Molar Ratio (2,4-dihydroxybenzophenone : tert-butanol) | 1 : 1.2 | A slight excess of the alkylating agent is used. |

| Catalyst | Concentrated Sulfuric Acid | Acts as both catalyst and dehydrating agent. |

| Solvent | Glacial Acetic Acid | Helps to dissolve the reactants. |

| Reaction Temperature | 0-10 °C (addition), Room Temp. (reaction) | Controlled temperature during acid addition is crucial. |

| Reaction Time | 3-4 hours | |

| Theoretical Yield | Dependent on starting quantities | |

| Appearance | Yellowish crystalline powder |

Alternative Synthesis Pathway

An alternative route to this compound involves a two-step process starting from resorcinol:

-

Friedel-Crafts Alkylation of Resorcinol: Resorcinol is first alkylated with a tert-butylating agent to form 4-tert-butylresorcinol.

-

Friedel-Crafts Acylation of 4-tert-butylresorcinol: The resulting 4-tert-butylresorcinol is then acylated with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield the final product.[5]

While this pathway is viable, it involves an additional step and the use of harsher Lewis acids, which can present challenges in terms of handling and waste disposal.

Caption: Alternative two-step synthesis pathway from resorcinol.

Conclusion

The synthesis of this compound is most efficiently achieved through the direct Friedel-Crafts alkylation of 2,4-dihydroxybenzophenone using tert-butanol and a strong acid catalyst. This method is advantageous due to its directness and avoidance of harsh Lewis acids. The regioselectivity of the reaction is governed by the strong directing effects of the hydroxyl groups on the aromatic ring. This guide provides a solid foundation for the laboratory-scale synthesis of this important chemical intermediate.

References

A Technical Guide to the Chemical Properties and Applications of (5-tert-butyl-2,4-dihydroxyphenyl)-phenylmethanone

Foreword for the Research Professional: This document serves as a comprehensive technical guide on the chemical properties, synthesis, and potential applications of (5-tert-butyl-2,4-dihydroxyphenyl)-phenylmethanone, a substituted hydroxybenzophenone. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of data. It delves into the causality behind its characteristics and the strategic considerations for its use as a molecular scaffold. The structure herein is designed to logically flow from fundamental identification to practical application, providing both foundational knowledge and actionable insights.

Section 1: Molecular Identity and Physicochemical Profile

(5-tert-butyl-2,4-dihydroxyphenyl)-phenylmethanone, also commonly known as 2,4-Dihydroxy-5-tert-butylbenzophenone, is a member of the benzophenone class of organic compounds.[1][2] These molecules are characterized by a diphenyl ketone core. The subject of this guide is distinguished by specific substitutions on one of the phenyl rings: two hydroxyl groups at positions 2 and 4, and a bulky tert-butyl group at position 5. These substitutions are not merely additions; they fundamentally dictate the molecule's electronic properties, reactivity, and utility.

The tert-butyl group, being electron-donating and sterically hindering, enhances the molecule's lipophilicity and influences its interaction with biological systems. The hydroxyl groups, particularly the one at the ortho position (C2) to the carbonyl, are critical for its characteristic UV-absorbing properties and provide reactive sites for further chemical modification.

Core Identification

| Identifier | Value | Reference |

| IUPAC Name | (5-tert-butyl-2,4-dihydroxyphenyl)-phenylmethanone | [3] |

| Synonyms | This compound, 5-tert-Butylresbenzophenone | [1][2] |

| CAS Number | 4211-67-0 | [1][4] |

| Molecular Formula | C₁₇H₁₈O₃ | [1][4] |

| Molecular Weight | 270.32 g/mol | [1][4] |

Physicochemical Properties

The physical properties of a compound are the first indicators of its behavior in experimental and applied settings, governing everything from solvent choice to formulation strategies.

| Property | Value / Description | Rationale and Scientific Insight |

| Appearance | Off-white to light yellow crystalline powder. | This appearance is characteristic of many benzophenones and their derivatives.[5][6] Color can be influenced by trace impurities or slight oxidation upon prolonged exposure to light and air. |

| Melting Point | 145-148 °C | [1] This relatively high melting point is indicative of a stable crystalline lattice structure, reinforced by intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone); sparingly soluble in non-polar solvents; very low solubility in water. | The two hydroxyl groups can act as both hydrogen bond donors and acceptors, promoting solubility in polar solvents.[5] However, the bulky, non-polar tert-butyl group and the two phenyl rings create a significant lipophilic character, which limits aqueous solubility. Solubility in aqueous solutions is expected to be pH-dependent, increasing at higher pH as the phenolic protons are abstracted to form more soluble phenoxide salts.[5] |

Section 2: Synthesis and Mechanistic Considerations

The most direct and industrially relevant synthesis of hydroxybenzophenones is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction is a cornerstone of aromatic chemistry and provides a reliable pathway to this class of compounds. The choice of starting materials is critical and is dictated by the desired substitution pattern on the final product.

Causality of Experimental Design: To synthesize (5-tert-butyl-2,4-dihydroxyphenyl)-phenylmethanone, the logical precursors are 4-tert-butylresorcinol and benzoyl chloride . The resorcinol derivative is chosen because its two hydroxyl groups are powerful activating groups, strongly directing the incoming electrophile (the benzoyl group) to the ortho and para positions. The position between the two hydroxyls (C2) is the most nucleophilic and sterically accessible, leading to the desired product. A Lewis acid, typically aluminum chloride (AlCl₃), is essential to polarize the benzoyl chloride, generating a highly reactive acylium ion electrophile.

Synthetic Workflow Diagram

Caption: Workflow for the Friedel-Crafts synthesis of the target compound.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a self-validating system. The success of each step can be monitored (e.g., color change, precipitation), and the final product's purity is confirmed by its melting point and spectroscopic data, which should align with the values presented in this guide.

-

Materials:

-

4-tert-butylresorcinol

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether or Ethyl acetate

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethanol

-

Deionized water

-

-

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of 4-tert-butylresorcinol in nitrobenzene.

-

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions. The formation of a slurry is expected.

-

Acylating Agent Addition: Add benzoyl chloride dropwise to the cooled, stirred mixture. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to approximately 140°C for 8-10 minutes, following similar optimized procedures for related compounds.[7] The reaction mixture will darken.

-

Quenching: Cool the reaction mixture to room temperature and then carefully pour it over a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complex and protonates the phenoxides.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether or ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Validation: The purity of the final compound should be assessed by measuring its melting point and by spectroscopic analysis.

-

Section 3: Spectroscopic Characterization

Spectroscopy provides the "fingerprint" of a molecule, allowing for unambiguous structural confirmation and purity assessment. The data presented here are based on predictions from known spectral databases and an understanding of functional group chemistry.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The predicted data below shows the expected mass-to-charge ratios (m/z) for various adducts that could be observed in an electrospray ionization (ESI) experiment.

| Adduct | Predicted m/z | Reference |

| [M]⁺ | 270.12503 | [3] |

| [M+H]⁺ | 271.13286 | [3] |

| [M+Na]⁺ | 293.11480 | [3] |

| [M-H]⁻ | 269.11830 | [3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by absorptions from the hydroxyl, carbonyl, and aromatic components.

| Functional Group | Wavenumber (cm⁻¹) | Description of Vibration |

| O-H (Phenolic) | 3200 - 3500 (Broad) | Stretching vibration, broadened due to extensive intermolecular hydrogen bonding. |

| C-H (Aromatic) | 3000 - 3100 (Sharp) | Stretching of sp² C-H bonds on the phenyl rings.[8] |

| C-H (Aliphatic) | 2850 - 2970 (Sharp) | Stretching of sp³ C-H bonds in the tert-butyl group.[8] |

| C=O (Ketone) | ~1630 (Strong, Sharp) | Carbonyl stretching. The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group.[8] |

| C=C (Aromatic) | 1450 - 1600 (Multiple Bands) | Ring stretching vibrations characteristic of the phenyl groups.[8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (Predicted):

-

~1.3 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.

-

6.5 - 8.0 ppm (multiplets, 7H): Protons on the two aromatic rings. The protons on the substituted ring will be in a more upfield region compared to the unsubstituted benzoyl ring due to the electron-donating effect of the hydroxyl groups.

-

~5-7 ppm & ~12 ppm (broad singlets, 2H): The two hydroxyl protons. Their chemical shifts are highly dependent on solvent and concentration. The ortho-hydroxyl proton is expected to be significantly downfield (~12 ppm) due to strong intramolecular hydrogen bonding with the carbonyl oxygen.

-

-

¹³C NMR (Predicted):

-

~30 ppm & ~35 ppm: The quaternary and methyl carbons of the tert-butyl group.

-

110 - 165 ppm: A complex region containing the 12 aromatic carbons. Carbons attached to hydroxyl groups will be shifted upfield (shielded), while the carbon attached to the carbonyl will be downfield.

-

>195 ppm: The characteristic signal for the carbonyl carbon, shifted significantly downfield due to its electronegative oxygen and aromatic conjugation.

-

Section 4: Reactivity and Applications in Drug Development

The true value of a molecule for a drug development professional lies in its reactivity and biological potential. The unique combination of a benzophenone core, hydroxyl groups, and a bulky tert-butyl substituent makes this compound a compelling scaffold.

Inherent Properties: UV Absorption and Antioxidant Potential

-

UV Absorption: Like many 2-hydroxybenzophenones, this molecule is an excellent UV absorber.[6][7] The mechanism involves the formation of a strong intramolecular hydrogen bond between the C2-hydroxyl group and the carbonyl oxygen. Upon absorbing UV radiation, the molecule undergoes excited-state intramolecular proton transfer (ESIPT), a non-destructive pathway that dissipates harmful UV energy as heat. This property is foundational to its use as a photostabilizer in various materials.[6]

-

Antioxidant Activity: The 2,4-dihydroxy substitution pattern, especially with the bulky tert-butyl group at C5, creates a "hindered phenol" motif. This structure is analogous to well-known antioxidants like Butylated Hydroxytoluene (BHT).[9] The phenolic hydroxyl groups can donate a hydrogen atom to neutralize free radicals, forming a stable phenoxy radical that does not propagate radical chain reactions. This inherent antioxidant potential is a key area of interest for therapeutic applications, particularly in diseases with an oxidative stress component.

A Scaffold for Medicinal Chemistry

The benzophenone moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities, including anti-inflammatory and antineoplastic properties.[10][11] (5-tert-butyl-2,4-dihydroxyphenyl)-phenylmethanone serves as an excellent starting point for building more complex therapeutic agents.

Caption: Key reactive sites for chemical modification in drug discovery.

-

Site 1 & 2 (Hydroxyl Groups): These are the most obvious points for modification. They can be readily alkylated to form ethers or acylated to form esters. This allows for fine-tuning of solubility, lipophilicity (LogP), and metabolic stability. For example, converting a phenol to an ether can prevent rapid phase II metabolism via glucuronidation.

-

Site 3 & 4 (Aromatic Rings): The rings themselves can undergo further electrophilic aromatic substitution, such as nitration or halogenation, to introduce new functional groups that can act as pharmacophores or improve binding affinity to a biological target.

The structural similarity of dihydroxybenzophenones to precursors for Selective Estrogen Receptor Modulators (SERMs) like tamoxifen and raloxifene highlights the potential of this scaffold in developing agents that target nuclear hormone receptors or other key signaling pathways in cancer and metabolic diseases.[10]

Conclusion

(5-tert-butyl-2,4-dihydroxyphenyl)-phenylmethanone is more than a simple organic chemical. It is a molecule with a rich set of properties defined by the interplay of its functional groups. Its robust synthesis, well-defined physicochemical characteristics, and inherent UV-absorbing and antioxidant capabilities make it a compound of significant interest. For the drug development professional, it represents a versatile and promising scaffold, offering multiple points for chemical modification to create novel therapeutic agents with tailored properties. A thorough understanding of its fundamental chemistry, as outlined in this guide, is the critical first step in unlocking its full potential.

References

- 1. This compound | 4211-67-0 [amp.chemicalbook.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. PubChemLite - this compound (C17H18O3) [pubchemlite.lcsb.uni.lu]

- 4. appchemical.com [appchemical.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the UV Absorption Spectrum Analysis of 2,4-Dihydroxy-5-tert-butylbenzophenone

Abstract

This technical guide provides a comprehensive overview of the principles and practices for the ultraviolet (UV) absorption spectrum analysis of 2,4-Dihydroxy-5-tert-butylbenzophenone. This compound, a prominent member of the hydroxybenzophenone class of UV absorbers, is of significant interest in the pharmaceutical, cosmetic, and materials science sectors for its ability to mitigate the deleterious effects of UV radiation. This document will delve into the theoretical underpinnings of its UV absorption, provide a detailed experimental protocol for its analysis via UV-Vis spectrophotometry, and offer insights into the interpretation of the resulting spectral data. The critical role of its molecular structure, particularly the intramolecular hydrogen bonding and the subsequent excited-state intramolecular proton transfer (ESIPT) mechanism, in its photostability will be elucidated. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the UV-protective properties of this important molecule.

Introduction: The Significance of this compound as a UV Absorber

This compound belongs to a class of organic compounds widely employed as UV filters in a variety of applications, from sunscreens to the stabilization of plastics and coatings.[1] Its efficacy lies in its strong absorption of UV radiation in the UVA and UVB regions of the electromagnetic spectrum, typically ranging from 280 to 400 nm.[2] The absorbed energy is then dissipated harmlessly as heat, preventing it from initiating photochemical reactions that can lead to degradation of materials or damage to biological tissues.

The photoprotective capacity of this compound is intrinsically linked to its molecular structure. The presence of a hydroxyl group at the 2-position, ortho to the carbonyl group, is a hallmark of this class of UV absorbers. This arrangement facilitates the formation of a strong intramolecular hydrogen bond, which is the cornerstone of its remarkable photostability.[2] Upon absorption of UV radiation, the molecule undergoes an excited-state intramolecular proton transfer (ESIPT), a rapid and reversible process that provides an efficient pathway for the dissipation of the absorbed energy.[3][4] Understanding the nuances of its UV absorption spectrum is therefore paramount for optimizing its use in various formulations and for ensuring the long-term stability and efficacy of the final product.

Theoretical Framework: Electronic Transitions and Substituent Effects

The UV absorption spectrum of this compound is characterized by distinct absorption bands that arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones.[5] For benzophenone derivatives, two primary types of electronic transitions are of importance:

-

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically of high intensity (large molar absorptivity, ε) and are responsible for the strong absorption bands observed in the UV-B and UV-C regions. The extensive conjugated system of the benzophenone backbone, encompassing the two aromatic rings and the carbonyl group, gives rise to these transitions.[6]

-

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the carbonyl oxygen) to an antibonding π* orbital. These transitions are generally of lower intensity (smaller ε) compared to π → π* transitions and appear at longer wavelengths, often in the UV-A region.[5]

The positions and intensities of these absorption bands are significantly influenced by the nature and position of substituents on the benzophenone scaffold.[3][7] In the case of this compound, the substituents play a crucial role:

-

Hydroxyl (-OH) Groups: The hydroxyl groups at the 2- and 4-positions are electron-donating groups. Through resonance, they increase the electron density of the aromatic ring, which in turn affects the energy levels of the molecular orbitals. This generally leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted benzophenone.[5]

-

tert-Butyl (-C(CH₃)₃) Group: The tert-butyl group at the 5-position is an electron-donating group through induction. Its presence can also cause a slight bathochromic shift in the absorption maxima.[3]

The interplay of these substituent effects results in a UV absorption profile that makes this compound an effective broad-spectrum UV absorber.

The Keystone of Photostability: Excited-State Intramolecular Proton Transfer (ESIPT)

The exceptional photostability of 2-hydroxybenzophenones is a direct consequence of the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.[3][4] This ultrafast and reversible process provides a highly efficient non-radiative decay pathway for the excited state, preventing the molecule from undergoing potentially destructive photochemical reactions.

The process can be visualized as follows:

Caption: The ESIPT mechanism in 2-hydroxybenzophenones.

Upon absorption of a UV photon, the molecule is promoted to an excited electronic state (S1). In this excited state, the acidity of the phenolic proton and the basicity of the carbonyl oxygen are significantly increased. This facilitates an extremely rapid transfer of the proton from the hydroxyl group to the carbonyl oxygen, forming an excited-state keto tautomer. This tautomer then rapidly decays back to the ground state via non-radiative pathways, dissipating the absorbed energy as heat. The original enol form is then regenerated, ready to absorb another UV photon. This cyclical process occurs on a picosecond timescale, effectively preventing the molecule from populating long-lived and potentially reactive triplet states.[3][8]

Experimental Protocol: UV-Vis Spectrophotometric Analysis

This section provides a detailed, step-by-step methodology for acquiring the UV absorption spectrum of this compound.

Materials and Instrumentation

-

Analyte: this compound (high purity grade)

-

Solvent: Spectroscopic grade ethanol or methanol. The solvent must be transparent in the UV region of interest (typically 200-400 nm).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning the UV range.

-

Cuvettes: 1 cm path length quartz cuvettes.

Experimental Workflow

Caption: Workflow for UV-Vis spectrophotometric analysis.

Step-by-Step Procedure

-

Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a precise volume of spectroscopic grade ethanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Preparation of Working Standards: Perform serial dilutions of the stock solution with ethanol to prepare a series of working standards with concentrations spanning a suitable range for analysis.

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.

-

Set the wavelength range for scanning (e.g., 200-400 nm).

-

Use a matched pair of 1 cm quartz cuvettes.

-

-

Blank Measurement: Fill both the sample and reference cuvettes with the spectroscopic grade ethanol. Place them in the spectrophotometer and perform a baseline correction or "zero" the instrument.

-

Measurement of Standards and Sample:

-

Empty the sample cuvette and rinse it with one of the working standard solutions before filling it with that standard.

-

Place the standard-filled cuvette in the sample holder and record the UV absorption spectrum.

-

Repeat this process for all working standards and the sample solution, proceeding from the least concentrated to the most concentrated.

-

-

Data Acquisition: For each solution, record the absorbance at the wavelength of maximum absorption (λmax).

Data Analysis and Interpretation

Determination of λmax

The UV absorption spectrum should be plotted as absorbance versus wavelength. The wavelength at which the highest absorbance is observed is the λmax. For 2,4-dihydroxybenzophenone in ethanol, the λmax is approximately 322.0 nm.[2] Due to the electron-donating nature of the tert-butyl group, a slight bathochromic shift is expected for this compound. Therefore, the λmax for the title compound in ethanol is anticipated to be in the range of 322-327 nm.[3][9]

Quantitative Analysis and Molar Absorptivity

The relationship between absorbance and concentration is described by the Beer-Lambert Law:

A = εbc

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L mol⁻¹ cm⁻¹)

-

b is the path length of the cuvette (typically 1 cm)

-

c is the concentration of the analyte (in mol L⁻¹)

Summary of Expected Spectral Data

| Parameter | Expected Value/Range | Significance |

| λmax (π → π) | ~280-290 nm and ~322-327 nm | Wavelength of maximum UV absorption, indicative of the conjugated system. The longer wavelength band is crucial for UV-A and UV-B protection. |

| λmax (n → π) | ~350-360 nm | A weaker absorption band at longer wavelengths, contributing to broad-spectrum UV absorption. |

| Molar Absorptivity (ε) | High (typically >10,000 L mol⁻¹ cm⁻¹ for π → π) | A measure of how strongly the molecule absorbs light at a given wavelength. A high ε value is desirable for efficient UV absorption. |

| Solvent | Ethanol, Methanol | The polarity of the solvent can influence the position of the absorption bands. Polar solvents tend to cause a blue shift (to shorter wavelengths) for n → π transitions and a red shift (to longer wavelengths) for π → π* transitions. |

Conclusion

The UV absorption spectrum of this compound is a powerful tool for its characterization and for understanding its function as a UV absorber. The key features of its spectrum, including the positions and intensities of its absorption bands, are dictated by its molecular structure, particularly the presence of hydroxyl and tert-butyl substituents on the benzophenone core. The remarkable photostability of this compound, which is essential for its practical applications, is attributed to the highly efficient excited-state intramolecular proton transfer (ESIPT) mechanism, enabled by the ortho-hydroxyl group. The detailed experimental protocol and data analysis guidelines presented in this technical guide provide a robust framework for the accurate and reliable UV-Vis spectrophotometric analysis of this important UV absorber, empowering researchers and professionals in their efforts to develop effective and stable photoprotective formulations.

References

- 1. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission | Semantic Scholar [semanticscholar.org]

- 5. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. utsc.utoronto.ca [utsc.utoronto.ca]

- 7. researchgate.net [researchgate.net]

- 8. Excited state intramolecular proton transfer (ESIPT) in 2-(2'-hydroxyphenyl)benzoxazole and its naphthalene-fused analogs: a TD-DFT quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insights into ESIPT-induced multicolor fluorescence emission in 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole: a spectroscopic and TDDFT study - PMC [pmc.ncbi.nlm.nih.gov]

The Shielding Symphony: An In-depth Technical Guide to the Photostabilizing Mechanism of Substituted Benzophenones in Polymers

For Researchers, Scientists, and Drug Development Professionals

The relentless assault of ultraviolet (UV) radiation poses a significant threat to the integrity and longevity of polymeric materials, leading to a cascade of degradative processes that manifest as discoloration, embrittlement, and loss of mechanical properties.[1][2][3] This guide, crafted for the discerning scientific audience, delves into the intricate world of substituted benzophenones, a class of highly effective UV absorbers, and elucidates the sophisticated mechanisms by which they protect polymers from the damaging effects of light.

Part 1: The Genesis of Polymer Photodegradation: A Foundation for Understanding Stabilization

The photodegradation of a polymer is a complex process initiated by the absorption of UV radiation.[2][4] This energy absorption excites chromophoric groups within the polymer, which can be inherent to the polymer structure or present as impurities.[1][2] This excitation leads to the formation of free radicals, highly reactive species that trigger a cascade of degradative chain reactions, including chain scission and crosslinking, ultimately compromising the material's performance.[3][5] The presence of oxygen significantly accelerates this process through photo-oxidation, leading to the formation of hydroperoxides and carbonyl groups that further contribute to degradation.[5]

Polymers can be broadly categorized based on their inherent UV absorption characteristics:

-

Inherent Absorbers: Polymers such as aramids, polycarbonates, and polyesters possess chromophoric groups within their backbone that readily absorb solar UV radiation, making them susceptible to direct photodegradation.[1]

-

"Non-Absorbers": Polymers like polyolefins and polyvinylchloride (PVC) are theoretically transparent to near-UV radiation. However, their degradation is often initiated by chromophoric impurities introduced during synthesis, processing, or storage, such as hydroperoxides, carbonyl groups, and catalyst residues.[1]

Understanding the specific degradation pathways of a given polymer is paramount in selecting and designing an effective photostabilization strategy.

Part 2: The Core Mechanism of Substituted Benzophenones: A Multi-faceted Defense

Substituted benzophenones are a cornerstone of polymer photostabilization, primarily functioning as UV absorbers. Their efficacy lies in their ability to absorb damaging UV radiation and dissipate the energy as harmless heat, thereby preventing it from reaching the polymer matrix.[6][7] The key to their protective action is a remarkable intramolecular process involving a hydroxyl group positioned ortho to the carbonyl group.

The Crucial Role of the Ortho-Hydroxy Group and Keto-Enol Tautomerism

The presence of a hydroxyl group at the 2-position of the benzophenone structure is fundamental to its photostabilizing activity.[8] This hydroxyl group forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen, creating a six-membered ring.[9] This pre-existing hydrogen bond is the linchpin of the energy dissipation mechanism.

Upon absorption of UV radiation, the benzophenone molecule is promoted to an excited singlet state (S₁).[10] In this excited state, a rapid and reversible intramolecular proton transfer occurs, breaking the hydrogen bond and forming an unstable enol-quinone structure.[8][11] This process is a form of keto-enol tautomerism.[12][13][14][15] The enol form is energetically unstable and rapidly reverts to the more stable keto form, releasing the absorbed energy as thermal energy in a non-radiative decay process.[6][8][9] This cyclic process can be repeated numerous times, allowing a single benzophenone molecule to dissipate the energy of thousands of photons without undergoing significant degradation itself.[9]

Excited State Dynamics and Intersystem Crossing

The photophysical journey of a benzophenone molecule upon UV absorption is complex. After initial excitation to the singlet state (S₁), which is typically of nπ* character, the molecule can undergo intersystem crossing (ISC) to a triplet state (T₁).[10] In fact, benzophenone itself is known for its high intersystem crossing yield, making it an efficient triplet sensitizer.[16] While this property is exploited in other applications, for photostabilization, the primary goal is to dissipate the energy before it can be transferred from the excited benzophenone to the polymer, which could initiate degradation. The rapid keto-enol tautomerism provides a highly efficient pathway for deactivation from the excited singlet state, minimizing the population of the potentially harmful triplet state.

Part 3: The Influence of Substituents: Tailoring Performance

The basic 2-hydroxybenzophenone structure can be modified with various substituents to fine-tune its properties and enhance its performance in specific polymer systems.[17] These modifications can influence:

-

UV Absorption Spectrum: The position and intensity of the UV absorption bands can be altered by the electronic nature of the substituents.[8] Alkoxy groups, for instance, can red-shift the absorption spectrum, providing broader UV protection.[8]

-

Compatibility and Solubility: The choice of substituents significantly impacts the compatibility of the benzophenone with the polymer matrix.[6] Good compatibility is crucial to prevent "blooming" or migration of the stabilizer to the surface, which would reduce its effectiveness.[1] Long alkyl chains can be introduced to improve compatibility with non-polar polymers like polyolefins.[17]

-

Volatility and Thermal Stability: For polymers processed at high temperatures, the thermal stability of the UV absorber is critical.[6] High molecular weight benzophenones or those with specific functional groups can exhibit improved thermal stability.[9]

-

Reactivity: In some cases, reactive groups can be incorporated into the benzophenone molecule to allow for its covalent bonding to the polymer backbone.[18][19] This approach permanently anchors the stabilizer, preventing its migration and extraction, leading to long-term photoprotection.[19]

| Substituent | Effect on Property | Example Application |

| Methoxy (-OCH₃) | Broadens UV absorption, can increase polarity | General purpose UV absorber |

| Octyloxy (-OC₈H₁₇) | Increases compatibility with polyolefins, reduces volatility | Polyethylene, Polypropylene |

| Sulfonic acid (-SO₃H) | Increases water solubility | Cosmetics, textiles |

| Acrylate/Methacrylate | Allows for copolymerization with the polymer matrix | Prevents migration in thin films and fibers |

Part 4: Experimental Evaluation of Photostabilizer Performance

A robust evaluation of the effectiveness of substituted benzophenones in polymers requires a combination of analytical techniques to monitor both the chemical and physical changes occurring during UV exposure.

Accelerated Weathering Protocols

To simulate the effects of long-term sun exposure in a laboratory setting, accelerated weathering tests are employed. These typically involve exposing polymer samples to intense UV radiation, controlled temperature, and humidity cycles.

Step-by-Step Accelerated Weathering Protocol:

-

Sample Preparation: Prepare polymer films or plaques of a standardized thickness containing the benzophenone stabilizer at a specified concentration. A control sample without the stabilizer is also prepared.

-

Instrument Setup: Utilize a xenon arc or fluorescent UV accelerated weathering chamber. Set the irradiance level, temperature, and humidity according to standard test methods (e.g., ASTM G155 for xenon arc).

-

Exposure: Place the samples in the chamber and expose them for a predetermined duration or until a specific level of degradation is observed in the control sample.

-

Periodic Evaluation: At regular intervals, remove samples for analysis using the techniques described below.

Analytical Techniques for Monitoring Degradation

-

Fourier Transform Infrared (FTIR) Spectroscopy: A powerful technique for monitoring chemical changes in the polymer.[20] The growth of the carbonyl absorption band (around 1700-1750 cm⁻¹) is a key indicator of photo-oxidation.

-

UV-Visible Spectroscopy: Used to assess the retention of the UV absorber in the polymer over time and to monitor changes in the polymer's own UV absorption characteristics.

-

Colorimetry: Quantifies changes in the color of the polymer, such as yellowing, which is a common sign of degradation. The yellowness index is a standard metric.

-

Mechanical Testing: Measures the retention of mechanical properties like tensile strength, elongation at break, and impact resistance, which are directly related to the polymer's structural integrity.[20]

-

Gel Permeation Chromatography (GPC): Determines changes in the molecular weight distribution of the polymer.[20] Chain scission leads to a decrease in average molecular weight, while crosslinking can lead to an increase or the formation of an insoluble gel fraction.[20]

Part 5: Synergistic Effects and Future Trends

For optimal protection, especially in demanding applications, benzophenones are often used in combination with other types of stabilizers.

-

Hindered Amine Light Stabilizers (HALS): HALS are radical scavengers and do not absorb UV radiation. They function by trapping the free radicals formed during photodegradation, thus interrupting the chain reaction. The combination of a UV absorber (like a benzophenone) and a HALS often results in a synergistic effect, providing superior protection compared to either stabilizer used alone.[6]

-

Antioxidants: These compounds protect the polymer during processing at high temperatures and can also contribute to long-term photostability by decomposing hydroperoxides.

The future of benzophenone-based photostabilizers is moving towards higher molecular weight and polymer-bound structures to address concerns about migration and long-term performance.[9] Additionally, there is a growing interest in developing multifunctional additives that combine UV absorption with other stabilizing functions, such as antioxidant activity, in a single molecule.[21]

Conclusion

Substituted benzophenones represent a mature and highly effective technology for the photostabilization of a wide range of polymers. Their ability to harmlessly dissipate damaging UV radiation through a rapid and reversible keto-enol tautomerism is a testament to elegant molecular design. By understanding the fundamental mechanisms of both polymer photodegradation and benzophenone photophysics, researchers can make informed decisions in the selection and development of stabilization systems to enhance the durability and service life of polymeric materials in a multitude of applications.

References

- 1. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 2. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photodegradation and photostabilization of polymers, especially polystyrene: review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. fiveable.me [fiveable.me]

- 6. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications - TinToll Performance Materials Co., Ltd. [uvabsorber.com]

- 7. nbinno.com [nbinno.com]

- 8. longchangchemical.com [longchangchemical.com]

- 9. partinchem.com [partinchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. edinst.com [edinst.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 2,4-Dihydroxy-5-tert-butylbenzophenone

Distribution: For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 2,4-Dihydroxy-5-tert-butylbenzophenone, a compound of interest in various chemical and pharmaceutical applications. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a validated and in-depth interpretation of its molecular structure. This document is designed to serve as a practical reference for scientists engaged in the characterization of complex organic molecules.

Introduction: The Significance of Spectroscopic Characterization

This compound is a substituted benzophenone that finds applications as a UV stabilizer in plastics and coatings. Accurate and unambiguous structural confirmation is paramount for ensuring its purity, efficacy, and safety in these applications. Spectroscopic techniques are indispensable tools in modern chemistry, providing detailed information about the molecular architecture of a compound. This guide will walk through the synergistic application of ¹H NMR, ¹³C NMR, IR, and MS to elucidate the structure of this compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential for assigning spectroscopic signals. The structure of this compound with systematic atom numbering is presented below. This numbering scheme will be used consistently throughout this guide to correlate spectral data with specific atoms in the molecule.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, integration, and multiplicity of each signal are key to assigning protons to their respective positions.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. A standard pulse sequence is used, and the data is typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

Data Interpretation

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons, the hydroxyl protons, and the protons of the tert-butyl group.

-

Aromatic Protons (6-8.5 ppm): The protons on the two aromatic rings will appear in this region.[2][3] The protons on the unsubstituted phenyl ring will likely appear as a complex multiplet. The two protons on the substituted ring are in different chemical environments and are expected to appear as distinct signals, likely singlets or narrowly split doublets depending on long-range coupling.

-

Hydroxyl Protons (4-12 ppm): The two phenolic hydroxyl protons will give rise to broad singlets in this region.[2][4] Their chemical shift can be highly dependent on concentration and solvent due to hydrogen bonding.[5]

-

tert-Butyl Protons (~1.3 ppm): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic signal for this functional group.[2][3]

¹H NMR Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.8 | Multiplet | 5H | Protons on the unsubstituted phenyl ring |

| ~7.0 | Singlet | 1H | Aromatic proton on the substituted ring |

| ~6.5 | Singlet | 1H | Aromatic proton on the substituted ring |

| ~10-12 | Broad Singlet | 1H | Phenolic OH |

| ~5-7 | Broad Singlet | 1H | Phenolic OH |

| ~1.3 | Singlet | 9H | tert-Butyl group protons |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the different carbon environments within a molecule.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 75 MHz or higher field NMR spectrometer. This will result in a spectrum where each unique carbon atom appears as a single line.

Data Interpretation

The ¹³C NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the carbons of the tert-butyl group.

-

Carbonyl Carbon (190-220 ppm): The ketone carbonyl carbon is significantly deshielded and will appear in this downfield region.[6][7]

-

Aromatic Carbons (110-165 ppm): The twelve aromatic carbons will resonate in this range.[8][9] Carbons bearing hydroxyl groups will be shifted downfield, while others will have chemical shifts influenced by their position relative to the substituents.

-

tert-Butyl Carbons (~30-35 ppm): The quaternary carbon and the three methyl carbons of the tert-butyl group will appear in the aliphatic region of the spectrum.[10]

¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O (Ketone) |

| ~160-165 | Aromatic C-OH |

| ~110-140 | Other Aromatic Carbons |

| ~35 | Quaternary C of tert-butyl |

| ~30 | Methyl carbons of tert-butyl |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR

-

Sample Preparation: The IR spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[11]

Data Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functionalities.

-

O-H Stretch (3500-3200 cm⁻¹): A broad and strong absorption in this region is indicative of the hydrogen-bonded hydroxyl groups of the phenol.[12][13]

-

C-H Stretch (3100-2850 cm⁻¹): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group will be just below 3000 cm⁻¹.[14][15]

-

C=O Stretch (1650-1630 cm⁻¹): A strong absorption in this region is characteristic of the benzophenone carbonyl group, with the frequency lowered due to conjugation with the aromatic rings.[16][17]

-

C=C Stretch (1600-1450 cm⁻¹): Multiple sharp to medium absorptions in this region are due to the carbon-carbon stretching vibrations within the aromatic rings.[14]

IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3500-3200 | Strong, Broad | O-H (Phenol) |

| 3100-3000 | Medium | Aromatic C-H |

| 2960-2850 | Medium-Strong | Aliphatic C-H |

| 1650-1630 | Strong | C=O (Ketone) |

| 1600-1450 | Medium-Strong | Aromatic C=C |

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.

Experimental Protocol: MS

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate ions.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured.

Data Interpretation

The mass spectrum of this compound (Molecular Formula: C₁₇H₁₈O₃, Molecular Weight: 270.32 g/mol ) will show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion Peak (M⁺): A peak at m/z 270 corresponding to the intact molecule minus one electron.

-

Fragmentation: Aromatic ketones typically fragment via α-cleavage on either side of the carbonyl group.[18][19][20] Common fragmentation patterns for phenols involve the loss of CO and CHO.[21][22]

Caption: Proposed fragmentation pathway for this compound.

Integrated Spectroscopic Analysis: A Cohesive Structural Confirmation

The power of spectroscopic analysis lies in the integration of data from multiple techniques. The ¹H and ¹³C NMR data provide a detailed map of the carbon and proton framework. The IR spectrum confirms the presence of the key functional groups (hydroxyl and carbonyl). Finally, the mass spectrum provides the molecular weight and corroborates the structural features through predictable fragmentation. Together, these techniques provide an unambiguous confirmation of the structure of this compound.

References

- 1. utsouthwestern.edu [utsouthwestern.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. users.wfu.edu [users.wfu.edu]

- 8. scribd.com [scribd.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. compoundchem.com [compoundchem.com]

- 11. benchchem.com [benchchem.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. IR Absorption Table [webspectra.chem.ucla.edu]

- 17. researchgate.net [researchgate.net]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]

- 20. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 21. whitman.edu [whitman.edu]

- 22. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Methodical Approach to the Structural Elucidation of C17H18O3 Isomers: A Technical Guide

Introduction: The Challenge of Isomeric Complexity

In the realms of natural product chemistry and synthetic drug development, a molecular formula is merely the starting point of a complex investigation. The formula C17H18O3, for instance, presents a significant analytical challenge. With a degree of unsaturation of nine, this formula can represent a vast number of structural isomers, each with potentially unique chemical, physical, and biological properties.[1] These isomers can range from stilbenoids, such as derivatives of resveratrol, to complex diarylheptanoids, each possessing distinct structural scaffolds.[2][3] Unambiguous structural determination is therefore not just an academic exercise; it is a critical prerequisite for understanding biological activity, establishing structure-activity relationships (SAR), and ensuring the novelty and patentability of a new chemical entity.

This guide provides an in-depth, experience-driven framework for the structural elucidation of compounds with the molecular formula C17H18O3. We will move beyond a simple recitation of techniques, focusing instead on the strategic integration of modern analytical methods. The narrative will follow the logical progression of an investigation, from initial spectroscopic clues to the definitive assembly of the molecular puzzle, emphasizing the causality behind each experimental choice.

Part I: Foundational Analysis - Gathering the Initial Clues

Before delving into the complexities of nuclear magnetic resonance, a foundational analysis is essential to constrain the realm of possibilities. Mass spectrometry and infrared spectroscopy provide the initial, crucial pieces of the puzzle.

Mass Spectrometry (MS): Confirming the Blueprint

The first step in any structural elucidation is the confirmation of the molecular formula. High-resolution mass spectrometry (HRMS), typically using techniques like electrospray ionization (ESI) coupled to a time-of-flight (TOF) or Orbitrap analyzer, is indispensable.[4] For C17H18O3, we would expect to see a molecular ion [M+H]⁺ at m/z 271.1329 or a sodium adduct [M+Na]⁺ at m/z 293.1148, confirming the elemental composition with high accuracy.

Beyond formula confirmation, tandem mass spectrometry (MS/MS) offers initial structural insights through controlled fragmentation. For example, the fragmentation pattern of a stilbenoid like trimethoxy-resveratrol often reveals cleavages around the central ethenyl bridge, providing evidence for two distinct aromatic systems.[2][5] This data, while not definitive, helps in formulating initial hypotheses about the core structure.

Infrared (IR) Spectroscopy: Identifying the Tools

Infrared (IR) spectroscopy provides a rapid, non-destructive method for identifying the functional groups present in a molecule.[6] The covalent bonds within a molecule vibrate at specific frequencies, and when exposed to IR radiation, they absorb energy at frequencies corresponding to these vibrations.[7] For a C17H18O3 molecule, the IR spectrum allows us to answer several key questions.

Key IR Absorption Regions for C17H18O3 Analysis

| Wavenumber (cm⁻¹) | Vibration Type | Implication for C17H18O3 Structure |

|---|---|---|

| ~3100-3000 | Aromatic/Vinylic C-H Stretch | Confirms the presence of sp²-hybridized carbons, likely from aromatic rings or double bonds. |

| ~3000-2850 | Aliphatic C-H Stretch | Indicates the presence of sp³-hybridized carbons, such as in a heptane chain or methoxy groups. |

| ~1725-1680 | C=O Stretch | A strong absorption here is a clear indicator of a ketone functional group, a common feature in diarylheptanoids. |

| ~1610-1450 | Aromatic C=C Stretch | Multiple sharp bands in this region confirm the presence of one or more aromatic rings. |

| ~1260-1000 | C-O Stretch | A strong band in this region points to the presence of ether linkages, such as methoxy groups (-OCH₃). |

The absence of a broad absorption around 3500-3200 cm⁻¹ would suggest the lack of a hydroxyl (-OH) group, while a strong carbonyl peak would favor a diarylheptanoid-type structure over many common stilbenoids. This initial functional group analysis is vital for guiding the subsequent, more detailed NMR investigation.[8][9]

Part II: The Cornerstone of Elucidation - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule.[10] It provides information on the chemical environment, connectivity, and spatial relationships of atoms. For a complex molecule like C17H18O3, a suite of 1D and 2D NMR experiments is required.[11][12]

1D NMR: The Initial Sketch (¹H and ¹³C)

-

¹H NMR Spectroscopy : This experiment provides a map of all the proton environments in the molecule. Key information derived includes:

-

Chemical Shift (δ) : The position of a signal indicates the electronic environment of the proton. Protons on an aromatic ring typically appear between δ 6.5-8.0 ppm, while protons of methoxy groups are highly shielded and appear around δ 3.7-4.0 ppm.

-

Integration : The area under each signal is proportional to the number of protons it represents. This allows for a quantitative count of protons in each unique environment.

-

Multiplicity (Splitting) : The splitting pattern of a signal reveals the number of protons on adjacent carbons (the n+1 rule), which is fundamental for establishing connectivity.

-

-

¹³C NMR Spectroscopy : This experiment provides a count of the unique carbon atoms in the molecule. When combined with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, it allows for the classification of each carbon signal as a CH₃, CH₂, CH, or a quaternary carbon (C). This is critical for building the carbon skeleton.

2D NMR: Building the Final Structure

While 1D NMR provides the list of parts, 2D NMR shows how they are connected.[13] Modern structure elucidation relies heavily on these correlation experiments.

The process of solving a chemical structure is a logical, stepwise progression where each experiment builds upon the last. The following workflow illustrates the decision-making process from initial data acquisition to the final proposed structure.

Caption: A logical workflow for the structural elucidation of an unknown compound.

-

¹H-¹H COSY (Correlation Spectroscopy) : The purpose of the COSY experiment is to identify protons that are coupled to each other, typically through two or three bonds. It allows for the mapping of contiguous proton spin systems. For a diarylheptanoid, this would clearly trace the connectivity of the entire seven-carbon chain. For a stilbene, it would show the correlation between the two vinylic protons.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment is a cornerstone of modern NMR, as it directly correlates each proton signal with the carbon signal it is attached to. This is the most reliable way to assign the signals in the ¹³C NMR spectrum. It is a self-validating system; a proton must correlate to a carbon.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is arguably the most critical for piecing together the final structure. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[12] This long-range information is what connects the isolated spin systems identified by COSY. For C17H18O3, key HMBC correlations would be:

-

From methoxy protons (e.g., δ ~3.8) to the aromatic carbon they are attached to.

-

From the protons on the carbon chain to the aromatic carbons, definitively linking the side chain to the rings.

-

Across quaternary carbons (like a carbonyl carbon or substituted aromatic carbons), which are invisible in HSQC.

-

Part III: A Case Study - Differentiating Isomers of C17H18O3

To illustrate the power of this integrated approach, let us consider two hypothetical but plausible isomers of C17H18O3: Isomer A (a diarylheptanoid) and Isomer B (a stilbenoid) .

| Isomer A: 1-(4-methoxyphenyl)-7-(3-methoxyphenyl)heptane-3-one | Isomer B: 3,4',5-Trimethoxy-trans-stilbene |

| DoU: 9 (2x Benzene rings, 1x C=O) | DoU: 9 (2x Benzene rings, 1x C=C) |

Comparative Spectroscopic Data

| Spectroscopic Feature | Isomer A (Diarylheptanoid) | Isomer B (Stilbenoid) | Rationale |

| IR (C=O Stretch) | Strong peak at ~1710 cm⁻¹ | Absent | The presence of the ketone in Isomer A is a definitive differentiator. |

| ¹H NMR (Integration) | Aromatic region integrates to 8H. Aliphatic region integrates to 10H. | Aromatic region integrates to 7H. Vinylic region (δ 6.8-7.2) integrates to 2H. | The number of aromatic vs. non-aromatic protons is distinct. |

| ¹³C NMR (DEPT) | Signal for C=O carbon at ~210 ppm. 2x -OCH₃, 5x -CH₂-, 8x Ar-CH, 4x Ar-C. | No signal > 165 ppm. 3x -OCH₃, 2x -CH=, 7x Ar-CH, 4x Ar-C. | The carbonyl carbon in Isomer A is a key marker. Isomer B has an additional methoxy group. |

| ¹H-¹H COSY | Shows a single, long spin system: Ar-CH₂-CH₂-CO-CH₂-CH₂-CH₂-Ar. | Shows a simple spin system for the two coupled vinylic protons (-CH=CH-). | COSY clearly distinguishes the long aliphatic chain from the simple vinyl group. |

| HMBC | Correlations from H-2 and H-4 to the C-3 carbonyl carbon. | Correlations from vinylic protons to the aromatic carbons of both rings. | HMBC confirms the placement of the ketone in A and the connectivity of the stilbene bridge in B. |

The HMBC spectrum is the final arbiter. The diagram below illustrates the critical correlations that would unambiguously confirm the structure of the diarylheptanoid isomer.

Caption: Key 2-bond (²J) and 3-bond (³J) HMBC correlations for Isomer A.

Part IV: Protocols and Best Practices

Trustworthiness in structural elucidation comes from rigorous and reproducible experimental practice.

Detailed Protocol: Acquiring a Gradient-Selected HMBC Spectrum

This protocol outlines the essential steps for acquiring a high-quality HMBC spectrum, a critical experiment for determining the carbon skeleton.

-

Sample Preparation :

-

Accurately weigh ~5-10 mg of the purified C17H18O3 isomer.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the solvent choice does not have signals that overlap with key analyte resonances.

-

Ensure the solution is clear and free of particulate matter.

-

-

Spectrometer Setup :

-

Insert the sample into the NMR magnet and allow it to thermally equilibrate.

-

Lock onto the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

-

Acquire and reference standard ¹H and ¹³C spectra to determine the spectral widths (SW) and transmitter offsets (O1P for ¹H, O2P for ¹³C).

-

-

HMBC Parameter Optimization :

-

Load a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on a Bruker system).

-

Set the spectral widths and offsets determined in the previous step for both the F2 (¹H) and F1 (¹³C) dimensions.

-

Crucial Parameter : Set the long-range coupling constant (J_HMBC) for which the transfer delay is optimized. A value of 8 Hz is a robust starting point, as it allows for the observation of correlations from couplings in the 4-12 Hz range.

-

Set the number of scans (NS) and dummy scans (DS) based on sample concentration. For a 5 mg sample, 8-16 scans per increment are typically sufficient.

-

Set the number of increments in the F1 dimension (typically 256-512) to achieve adequate resolution for resolving carbon signals.

-

-

Acquisition and Processing :

-

Start the acquisition. A typical HMBC experiment may take from 1 to 4 hours, depending on the parameters chosen.

-

After acquisition, apply a sine-bell or squared sine-bell window function in both dimensions.

-

Perform a two-dimensional Fourier transform.

-

Phase correct the spectrum carefully in both dimensions.

-

Reference the spectrum using the solvent signal.

-

-

Data Analysis :

-

Analyze the 2D spectrum to identify cross-peaks, which represent the long-range H-C correlations that are essential for connecting the structural fragments.

-

Conclusion

The structural elucidation of a compound with the molecular formula C17H18O3 is a multifaceted process that demands a strategic and integrated analytical approach. It is not merely the application of a series of techniques, but a logical deduction where each piece of spectroscopic evidence is used to build upon the last. By combining the foundational insights from mass spectrometry and infrared spectroscopy with a comprehensive suite of 1D and 2D NMR experiments, researchers can navigate the complexities of isomerism with confidence. This methodical approach, grounded in the fundamental principles of spectroscopy and a clear understanding of the "why" behind each experiment, is the hallmark of sound scientific investigation and the key to unlocking the true chemical nature of a molecule.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Trismethoxyresveratrol | C17H18O3 | CID 5388063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (Z)-3,5,4'-Trimethoxystilbene | C17H18O3 | CID 9878556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. edu.rsc.org [edu.rsc.org]

- 8. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Two dimensional NMR spectroscopic approaches for exploring plant metabolome: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

- 13. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

A Senior Application Scientist's Guide to the Synthesis of 2,4-Dihydroxybenzophenone Derivatives from Resorcinol

Abstract

2,4-Dihydroxybenzophenone (DHBP) and its derivatives are a cornerstone class of compounds, indispensable as UV absorbers in polymer stabilization and as versatile scaffolds in medicinal chemistry.[1][2] Their synthesis is a frequent objective in both industrial and academic laboratories. This technical guide provides an in-depth exploration of the primary synthetic routes originating from resorcinol, a readily available and highly activated phenol. We will dissect the mechanistic underpinnings of the Friedel-Crafts acylation, the Houben-Hoesch reaction, and the Fries rearrangement, focusing on the causality behind experimental design, catalyst selection, and reaction optimization. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of these critical synthetic transformations.

Strategic Overview: The Chemistry of Resorcinol Acylation

Resorcinol (1,3-dihydroxybenzene) is a highly electron-rich aromatic compound. The two hydroxyl groups are powerful activating, ortho-, para-directing substituents. This high reactivity dictates the strategy for synthesizing 2,4-dihydroxybenzophenone derivatives. The primary challenge and objective is to achieve selective mono-acylation at the C4 position, which is para to one hydroxyl group and ortho to the other, making it the most nucleophilic site. The principal synthetic methodologies leverage this inherent reactivity under different catalytic conditions.

This guide will focus on three field-proven, primary synthetic pathways:

-

Direct Electrophilic Acylation (Friedel-Crafts & Houben-Hoesch): Introducing the benzoyl group directly onto the resorcinol ring using an activated electrophile.

-

Intramolecular Acyl Migration (Fries Rearrangement): Forming an ester intermediate which then rearranges to the target ketone.

-

Alternative Industrial Methods: Utilizing reagents like benzotrichloride for large-scale production.

The Workhorse Method: Friedel-Crafts Acylation

The Friedel-Crafts acylation is arguably the most traditional and direct method for forming the C-C bond between the resorcinol and benzoyl moieties.[3][4] The reaction involves an electrophilic aromatic substitution where an acylating agent, activated by a Lewis acid catalyst, is attacked by the electron-rich resorcinol ring.[3][5]

Mechanism and Rationale

The reaction proceeds through a well-established three-step mechanism. The choice of Lewis acid is critical; while aluminum chloride (AlCl₃) is powerful, it can be harsh and is required in greater than stoichiometric amounts because it complexes with the product's carbonyl and hydroxyl groups.[6][7] Milder Lewis acids like zinc chloride (ZnCl₂) are often preferred for highly activated substrates like resorcinol to prevent side reactions.[8]

-

Step 1: Generation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the acylating agent (e.g., benzoyl chloride), generating a highly electrophilic acylium ion.

-

Step 2: Electrophilic Attack: The π-system of the resorcinol ring attacks the acylium ion. The attack occurs preferentially at the C4 position due to the strong activating and directing effects of the two hydroxyl groups. This forms a resonance-stabilized carbocation intermediate (sigma complex).

-

Step 3: Rearomatization: A base, typically the [AlCl₄]⁻ complex, abstracts a proton from the C4 position, restoring aromaticity and yielding the final 2,4-dihydroxybenzophenone product.

Caption: Mechanism of Friedel-Crafts Acylation of Resorcinol.

Common Acylating Agents and Catalysts

| Acylating Agent | Catalyst | Key Considerations |

| Benzoyl Chloride | AlCl₃, ZnCl₂, FeCl₃ | Most common method. ZnCl₂ is a milder alternative to AlCl₃ for sensitive substrates.[9] |

| Benzoic Acid | ZnCl₂, Zeolite H-beta, PPA | Requires higher temperatures. Zeolites offer a "greener," reusable catalyst option.[10] |

| Benzotrichloride | (None required) | Often used in industrial processes with water or phase-transfer catalysts.[6] |

The Houben-Hoesch Reaction: A Nitrile-Based Approach

The Houben-Hoesch reaction is a valuable alternative to the Friedel-Crafts acylation, particularly for polyhydroxy phenols.[8][11][12] It utilizes a nitrile (e.g., benzonitrile) and a Lewis acid catalyst (commonly ZnCl₂) in the presence of hydrogen chloride.[11][13]

Mechanism and Rationale

This reaction avoids the use of highly reactive acyl halides. The key intermediate is a ketimine, which is subsequently hydrolyzed to yield the ketone.[11][12] This method is particularly effective for resorcinol, whereas it is often unsuccessful with simple phenols, which tend to form imino-ethers instead.[14]

-